molecular formula C17H15ClO3 B6346388 (2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 1354941-49-3

(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B6346388
CAS No.: 1354941-49-3
M. Wt: 302.7 g/mol
InChI Key: FBRCIOKZVWWGEF-SOFGYWHQSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.

Scientific Research Applications

(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its potential anticancer activity could be due to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one: Lacks the dimethoxy groups, which may affect its reactivity and biological activity.

    (2E)-1-(3-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one: Contains a bromine atom instead of chlorine, potentially altering its chemical properties.

    (2E)-1-(3-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: The position of the methoxy groups is different, which can influence its interactions with biological targets.

Uniqueness

(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and dimethoxyphenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-15-7-9-17(21-2)13(11-15)6-8-16(19)12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRCIOKZVWWGEF-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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